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Mechanism of Action and Target

Telacebec (Q203) is a first-in-class antibacterial agent that targets the energy metabolism of Mycobacterium
tuberculosis [1]. Its specific target is the cytochrome bcl complex (also known as complex IIT), which is part
of the essential CIII2CIV2 respiratory supercomplex (also referred to as cytochrome bcc:aas) in

mycobacteria [2] [3].

¢ Molecular Mechanism: Telacebec inhibits the menaquinol:oxygen oxidoreductase activity of the
CllI2CIVz2 supercomplex [2]. It does this by blocking the oxidation of menaquinol (MQHz) by binding to
the QcrB subunit of the cytochrome bcl complex [2] [3]. Structural studies using cryo-electron
microscopy (cryoEM) show that Telacebec binds to the menaquinol site of the QcrB subunit,
preventing two distinct binding modes of menaquinol and thereby halting electron transfer [2].

¢ Physiological Consequence: This inhibition disrupts the electron transport chain, preventing the
generation of the proton motive force (PMF) required by ATP synthase to produce cellular energy
(ATP) [4] [5]. The following diagram illustrates this disrupted pathway.

Telacebec inhibits the CIII2CIVz supercomplex, disrupting electron transfer and energy production. Created

based on information from [2] [3].

In Vitro and In Vivo Efficacy Profile
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Telacebec demonstrates potent activity against Mycobacterium tuberculosis and other mycobacterial

pathogens in preclinical models.

The table below summarizes key quantitative efficacy data from preclinical studies.

Pathogen / Model

Experimental System

Result | Efficacy Metric

Citation

M. tuberculosis (Drug-
sensitive)

M. tuberculosis
(MDR/XDR clinical
isolates)

M. tuberculosis (Acute
infection)

M. leprae (THAI53
strain)

M. leprae (in

combination)

M. tuberculosis
(CytBd-KO strain)

Culture broth medium
(H37Rv)

In vitro culture

Mouse model (BALB/c)

Mouse footpad model
(proportional bactericidal
method)

Mouse footpad model (TCB
+ Clofazimine)

Acute mouse model (IJNJ-
2901 analog)

MICso = 2.7 nM

Growth inhibition in the low
nanomolar range

Efficacy at < 1 mg/kg body weight

Monotherapy activity comparable
to standard MDT; single 10
mg/kg dose

Antagonism observed (2 mice
remained positive)

4-log reduction in bacterial
burden

Pharmacokinetics and Safety Profile

[4]

[4]

[4]
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[3]

Telacebec has shown favorable pharmacokinetic and safety profiles in early clinical trials, supporting its

further development.

¢ Pharmacokinetics (Phase 1A Trial): A single oral dose of Telacebec (10-800 mg) in healthy
volunteers was well-absorbed, with peak plasma concentrations (C_max) reached in 2.0 to 3.5 hours
(T_max) [5]. The area under the curve (AUC) was approximately dose-proportional. Administration
with a high-fat meal significantly increased plasma exposure, with a 3.93-fold increase in C_max
and a moderate delay in T_max to 4.5 hours [5].
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o Safety and Tolerability: In the same Phase 1A trial, Telacebec was well-tolerated across the entire
dose range (10 mg to 800 mg) [5]. No significant or serious adverse events were reported, indicating
a promising initial safety profile for a drug candidate [5].

Experimental Protocols from Key Studies

For reproducibility, here are the methodologies from two pivotal studies.
¢ Mouse Footpad Model for M. leprae Bactericidal Activity [6]

o Infection: Four-week-old nude mice (Rj:NMRI-Foxn1"“"Uy were infected in the left hind footpad
with 0.03 ml of a suspension containing M. leprae strain THAI53. Inocula ranged from 5x104 to
5x10° acid-fast bacilli (AFB) per footpad.

o Treatment Groups: Mice were randomly allocated into control and test groups. The test group
for Telacebec monotherapy received a single 10 mg/kg dose via oral gavage the day after
inoculation.

o Assessment of Efficacy: Twelve months post-inoculation, mice were sacrificed, and M. leprae
bacilli in the footpad were enumerated to determine bactericidal activity.

e Cryo-EM Analysis of Telacebec Binding [2]

o Protein Purification: The ClII2CIV2 supercomplex was purified from Mycobacterium
smegmatis.

o Inhibition Assay: The menaquinol:oxygen oxidoreductase activity of the purified supercomplex
was measured. Telacebec was shown to inhibit this activity at concentrations similar to those
that inhibit bacterial growth.

o Structural Determination: Samples of ClII2CIVz, both with and without Telacebec, were
prepared. High-resolution structures were determined using electron cryomicroscopy
(cryoEM), allowing for the precise localization of the Telacebec binding site within the QcrB
subunit.

Future Directions and Expert Opinion
Telacebec represents one of the few new classes of anti-tuberculosis compounds in decades with proven
activity in humans [1] [3]. Its potential extends beyond tuberculosis.

¢ Potential for NTM Infections: Preclinical studies suggest Telacebec could be highly effective against
M. leprae (which lacks the cytochrome bd branch) and M. ulcerans [2] [6]. Experts recommend
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initiating clinical trials for Buruli ulcer and leprosy [1].

¢ Role in Future TB Regimens: Research indicates that cytochrome bc1 inhibitors like Telacebec
enhance the sterilizing activity of combination regimens [3]. They are being investigated as potential
partners with other drugs, such as bedaquiline, and could contribute to significantly shorter treatment
durations for both drug-sensitive and drug-resistant TB [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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